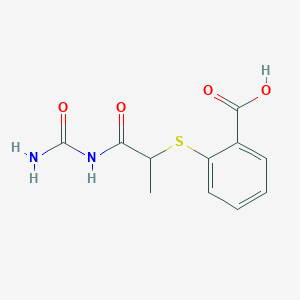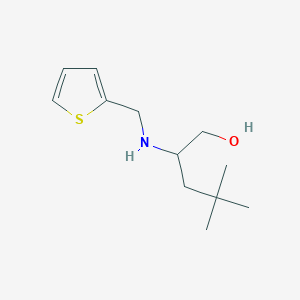
(4-i-Butyloxy-3-methylphenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-iso-butyloxy-3-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of tetrahydrofuran as a solvent stabilizes the organozinc reagent, making it easier to handle and use in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-iso-butyloxy-3-methylphenyl)zinc bromide typically involves the reaction of 4-iso-butyloxy-3-methylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-iso-butyloxy-3-methylphenyl bromide+Zn→(4-iso-butyloxy-3-methylphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of (4-iso-butyloxy-3-methylphenyl)zinc bromide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the inert atmosphere and precise control over reaction conditions, such as temperature and pressure.
化学反応の分析
Types of Reactions
(4-iso-butyloxy-3-methylphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases like potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the organozinc compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from the organozinc reagent with another aryl halide.
科学的研究の応用
(4-iso-butyloxy-3-methylphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and materials, such as polymers and agrochemicals.
作用機序
The mechanism of action of (4-iso-butyloxy-3-methylphenyl)zinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc reagent transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. The molecular targets and pathways involved are primarily the palladium catalyst and the aryl halide substrate.
類似化合物との比較
Similar Compounds
Phenylzinc bromide: Another organozinc reagent used in similar cross-coupling reactions.
(4-methoxyphenyl)zinc bromide: A compound with a similar structure but different substituents, affecting its reactivity and applications.
(4-tert-butylphenyl)zinc bromide: Another related compound with different steric and electronic properties.
Uniqueness
(4-iso-butyloxy-3-methylphenyl)zinc bromide is unique due to the presence of the iso-butyloxy and methyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can provide steric hindrance and electronic effects that make this compound particularly useful in specific synthetic applications.
特性
分子式 |
C11H15BrOZn |
|---|---|
分子量 |
308.5 g/mol |
IUPAC名 |
bromozinc(1+);1-methyl-2-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-9(2)8-12-11-7-5-4-6-10(11)3;;/h5-7,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChIキー |
PMQYMRBJFJKVAX-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C=C[C-]=C1)OCC(C)C.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


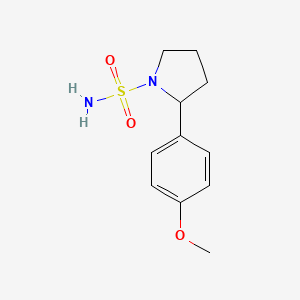
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
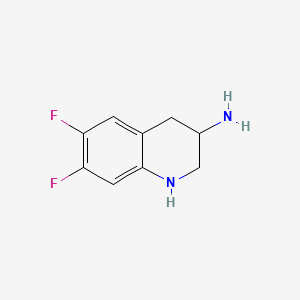
![2-[(Pyridin-2-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14894166.png)
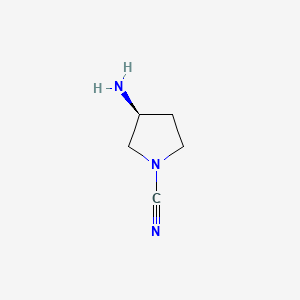
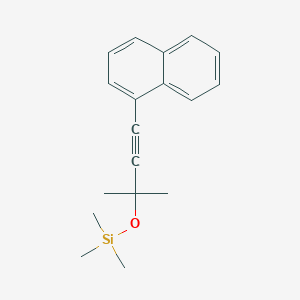

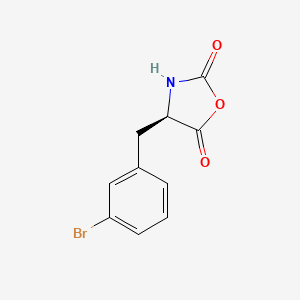
![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
